molecular formula C15H17NO2 B5755616 4-methoxy-N-[(3-methoxyphenyl)methyl]aniline

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline

Cat. No.: B5755616
M. Wt: 243.30 g/mol
InChI Key: JHOAZSQOYDOMAU-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C15H17NO2 It is a secondary amine that features two methoxy groups attached to a benzene ring, making it a derivative of aniline

Properties

IUPAC Name

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-6-13(7-9-14)16-11-12-4-3-5-15(10-12)18-2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOAZSQOYDOMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-methoxyphenyl)methyl]aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as the reducing agent . The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent and catalyst can be optimized to enhance yield and purity. Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methoxyphenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-methylaniline: Similar structure but with a single methoxy group.

    4-methoxy-N-(phenylmethylene)aniline: Similar structure but with a different substitution pattern.

    2-methoxy-5-((phenylamino)methyl)phenol: Contains both methoxy and phenylamino groups.

Uniqueness

4-methoxy-N-[(3-methoxyphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

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